3-(Trifluoromethyl)oxetan-3-ol
Overview
Description
3-(Trifluoromethyl)oxetan-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is a four-membered cyclic ether
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes, in general, are known to undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets .
Biochemical Pathways
Oxetanes are versatile intermediates in organic synthesis and can participate in a variety of biochemical pathways .
Pharmacokinetics
Its water solubility is predicted to be 268 mg/ml, which could influence its bioavailability .
Result of Action
As an oxetane derivative, it may participate in various chemical reactions that could potentially lead to biological effects .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in epoxide opening reactions, where it can act as a substrate or inhibitor . The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . The trifluoromethyl group plays a crucial role in these interactions, as it can form strong hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects by modulating enzyme activity and metabolic pathways without causing toxicity . At high doses, it can lead to adverse effects such as enzyme inhibition, metabolic disruption, and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(trifluoromethyl)propenal with a suitable nucleophile can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(Trifluoromethyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)oxetan-2-one: Contains a carbonyl group, leading to distinct chemical properties and uses.
3-(Trifluoromethyl)oxetan-3-one: Similar structure but with a ketone functional group, affecting its reactivity and applications.
Uniqueness
3-(Trifluoromethyl)oxetan-3-ol is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts specific physicochemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMANELZPPUNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403676-72-1 | |
Record name | 3-(trifluoromethyl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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